BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

mGluR5 positive allosteric modulator PAM to NAM switch N-aryl substitution positional effect

This specific ortho-methyl oxadiazole positional isomer (CAS 941891-68-5) is the critical missing entry in the N-aryl pyrrolidinonyl oxadiazole mGluR5 PAM SAR matrix. While the meta-methyl analog achieves an EC50 of 12.5 nM and the para-fluoro substituent drives PAM efficacy, the ortho-tolyl group represents unexplored steric space. Procurement enables direct determination of PAM/NAM functional bias at this vector, completes 3D-QSAR models, and quantifies LLE differences versus meta-substitution—data essential for rational lead selection in CNS programs targeting schizophrenia, Fragile X, and cognitive disorders.

Molecular Formula C19H16FN3O2
Molecular Weight 337.354
CAS No. 941891-68-5
Cat. No. B2360819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS941891-68-5
Molecular FormulaC19H16FN3O2
Molecular Weight337.354
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H16FN3O2/c1-12-4-2-3-5-16(12)18-21-19(25-22-18)13-10-17(24)23(11-13)15-8-6-14(20)7-9-15/h2-9,13H,10-11H2,1H3
InChIKeyAOIRNNJRTVAAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941891-68-5): Ortho-Methyl N-Aryl Pyrrolidinonyl Oxadiazole for mGluR5 PAM/NAM Pharmacological Investigation


1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941891-68-5) is a heterocyclic small molecule belonging to the N-aryl pyrrolidinonyl oxadiazole chemotype, classified as a metabotropic glutamate receptor 5 (mGluR5) allosteric modulator. This compound features a para-fluorophenyl substituent at the pyrrolidin-2-one N-aryl position and an ortho-methylphenyl (o-tolyl) group at the 3-position of the 1,2,4-oxadiazole ring [1]. The core scaffold was identified from a Lundbeck chemical library screen as an mGluR5 positive allosteric modulator (PAM) pharmacophore, with the para-fluoro N-aryl substitution being critical for PAM functional activity [1]. The compound is primarily sourced through specialty chemical vendors and is utilized in non-human research applications, particularly in neuroscience drug discovery programs targeting mGluR5-mediated disorders [2].

Why 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Cannot Be Replaced by In-Class Meta-Substituted or Unsubstituted Phenyl Analogs


Substitution at the N-aryl pyrrolidinonyl oxadiazole scaffold is exquisitely sensitive to both the position and electronic nature of substituents, with a documented 'PAM to NAM switch' occurring upon simple substituent transposition [1]. Para-substituted N-aryl analogs (such as 4-fluoro) function as mGluR5 PAMs, while meta- and ortho-substituted N-aryl analogs act as negative allosteric modulators (NAMs). On the aryl oxadiazole moiety, meta-chloro or meta-methyl substitution is optimal for PAM efficacy, with the meta-methyl analog achieving an EC50 of 12.5 nM [2]. The ortho-methyl substitution pattern found in CAS 941891-68-5 represents unexplored steric space within this pharmacophore; positional isomerism between ortho-methyl (target) and meta-methyl (optimal) on the oxadiazole-aryl ring is predicted to produce quantitatively distinct pharmacological consequences—potentially reduced PAM potency or altered functional selectivity—that cannot be captured by testing only meta-substituted or unsubstituted phenyl analogs [1]. Therefore, procurement of the ortho-methyl positional isomer is essential for systematic SAR exploration of steric effects on mGluR5 allostery.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Relative to Its Closest mGluR5 PAM Analogs


PAM Functional Potency: Para-Fluoro N-Aryl PAM Baseline (Compound 6c, EC50 = 10.7 nM) Versus Ortho-Methyl N-Aryl NAM (Compound 6h, IC50 = 690 nM) Establishes the PAM/NAM Switch Sensitivity Relevant to Target Compound Pharmacology

In the foundational SAR study by Packiarajan et al. (2012), para-fluoro N-aryl pyrrolidinonyl oxadiazole compound 6c functions as a potent mGluR5 PAM with EC50 = 10.7 nM and Glumax = 55% in a human mGluR5 FLIPR calcium-flux assay [1]. In contrast, the ortho-methyl N-aryl analog 6h acts as a pure NAM with IC50 = 690 nM and 85% inhibition in the same assay system [1]. This demonstrates a >64-fold shift in functional activity direction solely attributable to substituent position on the N-aryl ring. The target compound (CAS 941891-68-5) retains the para-fluoro N-aryl PAM-favoring motif but introduces ortho-methyl on the oxadiazole-aryl ring—a substitution topology not directly evaluated in the published SAR tables, representing a combinatorial probe for dissecting the steric contributions of ortho-substitution to mGluR5 allosteric pharmacology [1].

mGluR5 positive allosteric modulator PAM to NAM switch N-aryl substitution positional effect

Oxadiazole-Aryl Positional Isomer Effect: Meta-Methyl Analog (EC50 = 12.5 nM) Provides the Closest Quantified Comparator for the Ortho-Methyl Target Compound

The meta-methyl positional isomer of the target compound—1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CHEMBL2069398, BDBM50390028)—has a reported mGluR5 PAM EC50 of 12.5 nM with Glumax = 130% in the human mGluR5 HEK293A FLIPR assay [1][2]. This meta-methyl substitution is explicitly identified as optimal for mGluR5 PAM efficacy in the Packiarajan et al. (2012) publication [1]. The target compound differs solely by methyl group translocation from the meta (3-position) to the ortho (2-position) on the oxadiazole-phenyl ring, creating a direct positional isomer pair. While no published EC50 exists for the ortho-methyl isomer, the established meta-methyl EC50 of 12.5 nM serves as the definitive potency benchmark against which the ortho-methyl analog's pharmacological consequences must be measured. Ortho-substitution introduces greater steric hindrance near the oxadiazole ring, which may reduce PAM potency, alter Glumax efficacy, or shift the PAM/NAM balance—effects that cannot be predicted without empirical testing of this specific positional isomer.

positional isomer SAR mGluR5 PAM potency oxadiazole-aryl substitution

In Vitro Safety Profile: hERG and CYP Inhibition Data for the Shared Para-Fluoro N-Aryl Pyrrolidinone Chemotype Suggest Favorable Off-Target Margins Extrapolable to the Target Compound

Compound 6c (the 4-F N-aryl, 3-Cl oxadiazole-aryl analog sharing the identical para-fluorophenyl pyrrolidinone core with the target compound) was profiled for key in vitro safety endpoints [1]. This analog displayed an hERG IC50 > 25 µM (patch clamp assay), CYP3A4 IC50 > 12 µM, and CYP2D6 IC50 > 22 µM, indicating a favorable selectivity window for CNS applications [1]. While direct hERG data for CAS 941891-68-5 are not published, the shared para-fluoro N-aryl pyrrolidinone pharmacophore—the primary determinant of molecular shape and electronic distribution in this chemotype—supports the expectation of a comparable cardiac safety margin. The ortho-methyl oxadiazole-aryl modification is not expected to substantially alter hERG binding propensity relative to the meta-methyl or meta-chloro analogs, based on the conserved core geometry.

hERG liability CYP450 inhibition cardiac safety margin

CNS Drug-Likeness: cLogP and Lipophilic Ligand Efficiency Comparison Between Ortho-Methyl and Meta-Methyl Positional Isomers

The meta-methyl analog (CHEMBL2069398) has a calculated cLogP of 3.5 and an mGluR5 PAM EC50 of 12.5 nM, yielding a Lipophilic Ligand Efficiency (LLE = pEC50 − cLogP) of 4.4 [1]. The ortho-methyl target compound carries the identical molecular formula (C19H16FN3O2, MW = 337.35) and is expected to have a nearly identical cLogP (predicted ~3.5) [2]. However, the ortho-methyl substitution introduces intramolecular steric interactions with the oxadiazole ring that may alter the presentation of the methyl group to the binding pocket, potentially affecting both potency and LLE. If the ortho-methyl analog exhibits reduced PAM potency (as predicted from SAR trends), its LLE would be correspondingly lower, providing a quantifiable metric for comparing the binding-site steric tolerance between positional isomers.

CNS drug-likeness lipophilic ligand efficiency cLogP comparison

Scaffold Novelty: 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one Bicyclic System Represents a Structurally Distinct Chemotype Relative to Classical mGluR5 PAMs (DFB, CDPPB, ADX47273)

The 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic system represents a structurally differentiated mGluR5 PAM scaffold relative to classical tool compounds DFB, CDPPB, and ADX47273 [1]. The 1,2,4-oxadiazole ring serves as a bioisostere of carboxylic acid esters and amides, contributing to metabolic stability and modulating physicochemical properties [2]. The Packiarajan et al. (2012) paper explicitly identifies this chemotype as a novel series distinct from previously reported mGluR5 PAMs [1]. Furthermore, the Detistov et al. (2008) synthesis study noted that biological information concerning the target 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold had not previously appeared in the literature, confirming its status as a relatively underexplored chemical space for biological investigation [2]. The ortho-methyl substitution pattern on CAS 941891-68-5 adds an additional layer of novelty by exploring a region of the SAR not addressed in the primary optimization study.

chemotype novelty mGluR5 PAM scaffold 1,2,4-oxadiazole bioisostere

Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Neuroscience Drug Discovery: Systematic mGluR5 Allosteric Modulator SAR Mapping of the Oxadiazole-Aryl Ortho-Position

CAS 941891-68-5 is uniquely suited for medicinal chemistry programs seeking to complete the SAR map of the N-aryl pyrrolidinonyl oxadiazole mGluR5 PAM pharmacophore. The Packiarajan et al. (2012) publication exhaustively characterized meta-substituted (EC50 = 12.5 nM for 3-CH3) and para-substituted oxadiazole-aryl analogs but left the ortho-position unexplored [1]. Procurement of this compound enables direct evaluation of the steric and electronic consequences of ortho-methyl substitution on mGluR5 functional activity (PAM EC50 and Glumax), filling a critical data gap. This is essential for constructing complete 3D-QSAR or Free-Wilson models that accurately predict the activity landscape for the entire oxadiazole-aryl substitution matrix [1]. Without this positional isomer, computational models and medicinal chemistry design hypotheses remain incomplete, potentially leading to suboptimal lead selection.

Pharmacological Tool Compound for Investigating PAM/NAM Functional Switching Mechanisms

The exquisitely sensitive 'PAM to NAM switch' documented within the N-aryl pyrrolidinonyl oxadiazole chemotype makes CAS 941891-68-5 a valuable pharmacological probe for studying the structural determinants of mGluR5 allosteric modulator functional bias [1]. By combining a PAM-favoring para-fluoro N-aryl substitution (EC50 = 10.7 nM for compound 6c) with an ortho-methyl oxadiazole-aryl group, this compound may reveal whether ortho-substitution at the oxadiazole-aryl ring is sufficient to attenuate or invert PAM efficacy, analogous to the well-characterized N-aryl positional switch (para = PAM, ortho/meta = NAM) [1]. This functional characterization is directly relevant to understanding the molecular pharmacology of class C GPCR allostery and has implications for designing mGluR5 therapeutics with precise efficacy tuning for disorders such as schizophrenia, Fragile X syndrome, and cognitive impairment [1].

CNS Lead Optimization: Lipophilic Efficiency Benchmarking Against the Meta-Methyl Optimal Analog

In CNS lead optimization programs, Lipophilic Ligand Efficiency (LLE) serves as a key multiparameter optimization metric balancing potency and lipophilicity [1][2]. The meta-methyl positional isomer achieves an LLE of 4.4 (pEC50 7.90 − cLogP 3.5) [1]. By determining the EC50 of CAS 941891-68-5 under identical assay conditions, researchers can calculate its LLE and directly compare the binding-site steric tolerance cost of ortho- versus meta-methyl substitution. A measurable LLE difference between positional isomers provides quantitative justification for prioritizing one substitution vector over another in lead compound nomination, with downstream implications for CNS penetration, metabolic stability, and off-target selectivity [1].

Chemical Biology Probe Development: Ortho-Methyl Substitution as a Steric Probe for mGluR5 Allosteric Binding Pocket Topology

The ortho-methyl group on the oxadiazole-phenyl ring of CAS 941891-68-5 introduces steric bulk in immediate proximity to the oxadiazole heterocycle, serving as a minimalist steric probe for mapping the three-dimensional topology of the mGluR5 allosteric binding pocket [1]. Comparison of the ortho-methyl compound's activity with the unsubstituted phenyl analog (CAS 941997-60-0, linked to mGluR5 activity [2]) and the meta-methyl analog (EC50 = 12.5 nM) enables deconvolution of steric versus electronic contributions to ligand recognition. This information is valuable for structure-based drug design efforts, including docking studies and molecular dynamics simulations aimed at predicting binding modes of larger, more complex substituents at this position [1].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.